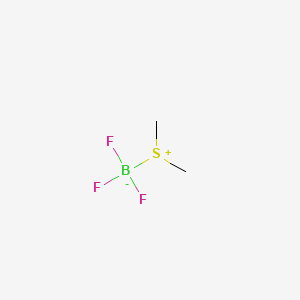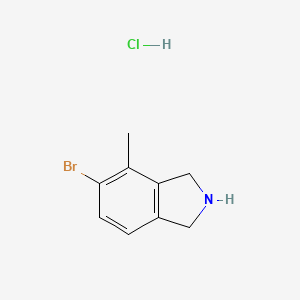
5-Bromo-4-methylisoindoline hydrochloride
Übersicht
Beschreibung
5-Bromo-4-methylisoindoline hydrochloride (5-BMIH) is a small molecule used for a variety of scientific applications. It is a colorless, crystalline solid that is soluble in water and has a molecular weight of 256.62 g/mol.5-BMIH is used in a variety of research fields including biochemistry, organic synthesis, and medicinal chemistry. It is a versatile reagent for the synthesis of various compounds, such as peptides, nucleosides, and steroids. It is also used in the study of biochemical and physiological effects in the laboratory.
Wissenschaftliche Forschungsanwendungen
Synthesis of Competitive AMPA Receptor Antagonist
The synthesis of competitive AMPA receptor antagonists involves complex organic synthesis routes where derivatives of isoindoline, such as those related to "5-Bromo-4-methylisoindoline hydrochloride," are key intermediates. For instance, 5-Bromoisoquinoline, through a series of nitrations, methylations, and reductions, contributes to the development of AMPA receptor antagonists. These compounds are significant in the study of neurological disorders and could lead to new therapeutic agents (Geng Min, 2011).
Antibacterial Activity and Toxicity Studies
The palladium-catalyzed cross-coupling reaction of 5-(tributylstannyl)isoindoline and its derivatives with various quinolones resulted in compounds with significant antibacterial activity. These derivatives, closely related to "this compound," have been characterized by excellent Gram-positive activity against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae, including strains resistant to quinolones. This indicates the potential of isoindoline derivatives in developing new antibacterial agents (K. Hayashi et al., 2002).
Photochromic Materials Development
Isoindoline derivatives have also been explored in the synthesis of photochromic materials. The modification of isoindoline compounds, such as through the Duff formylation, leads to new photochromic compounds that exhibit thermal and photo-induced isomerization. These materials are of interest for applications in smart windows, optical data storage, and photoswitching devices, showcasing the versatility of isoindoline compounds in material science (N. A. Voloshin et al., 2008).
Anticancer Drug Synthesis Intermediates
Isoindoline derivatives serve as critical intermediates in the synthesis of anticancer drugs. For example, compounds synthesized from isoindoline are key intermediates in the production of PI3K/mTOR inhibitors, highlighting their role in developing treatments for cancer (Fei Lei et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-4-methyl-2,3-dihydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c1-6-8-5-11-4-7(8)2-3-9(6)10;/h2-3,11H,4-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQLNMGLEKHXEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1376964.png)


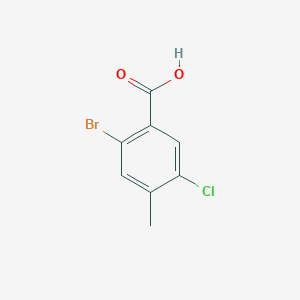

![3-(4-Acetylphenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1376973.png)
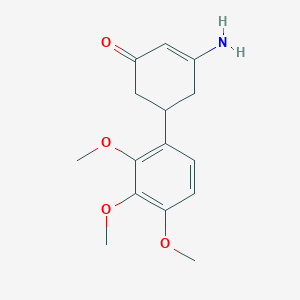
![2-Amino-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376976.png)
![6-(1-Piperazinyl)imidazo[1,2-B]pyridazine](/img/structure/B1376977.png)
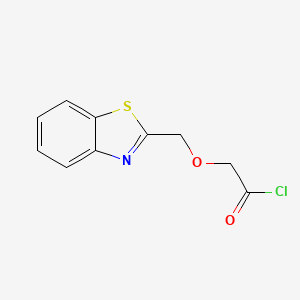
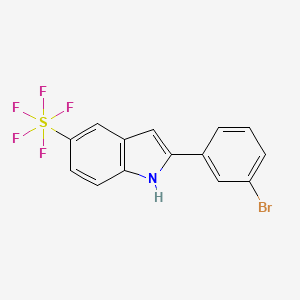
![tert-Butyl 3-(aminomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate](/img/structure/B1376983.png)
![Tert-butyl 2-oxo-1,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B1376984.png)
